HSR6071

Asthma IgE Passive Cutaneous Anaphylaxis

Classical mast cell stabilizers lack oral bioavailability; antihistamines cannot address SRS-A-mediated bronchoconstriction. HSR6071 solves both with a unique polypharmacology profile. • Sub-nanomolar IgE-mediated histamine release inhibition (IC50 0.46 nM) • Preferential SRS-A over histamine suppression in lung tissue • Orally bioavailable-rapid GI absorption enables chronic oral dosing in rodent PCA and asthma models • Dual mast cell mediator inhibition + PDE-mediated airway smooth muscle relaxation Ideal positive control for mast cell degranulation assays and selective probe for leukotriene pathway dissection.

Molecular Formula C10H12N8O
Molecular Weight 260.26 g/mol
CAS No. 111374-21-1
Cat. No. B1663193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSR6071
CAS111374-21-1
Synonyms6-(1-pyrrolidinyl)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide
HSR 6071
HSR-6071
Molecular FormulaC10H12N8O
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=CN=C2)C(=O)NC3=NNN=N3
InChIInChI=1S/C10H12N8O/c19-9(13-10-14-16-17-15-10)7-5-11-6-8(12-7)18-3-1-2-4-18/h5-6H,1-4H2,(H2,13,14,15,16,17,19)
InChIKeyLUJDHCXCWJFNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSR6071 (CAS 111374-21-1): Procurement Guide for the Pyrazinecarboxamide Antiallergic Research Tool


HSR6071 is a pyrazinecarboxamide derivative [1] and an orally active antiallergic agent originally investigated for the treatment of asthma [2]. Its development was discontinued in Phase 1 clinical trials, and it is now exclusively available as a research compound for preclinical allergy and immunology studies [3].

Why Generic Antiallergic Substitution Fails: The Unique Pharmacological Profile of HSR6071


In-class antiallergic compounds cannot be simply interchanged due to HSR6071's distinct combination of pharmacological properties. It is one of the few agents to simultaneously exhibit sub-nanomolar inhibition of IgE-mediated histamine release [1], oral efficacy in passive cutaneous anaphylaxis [2], and a preference for inhibiting SRS-A release over histamine in lung tissue [1]. This profile differentiates it from classical mast cell stabilizers like disodium cromoglycate, which lack oral bioavailability, and from antihistamines like ketotifen, which operate through different mechanisms [1].

Quantitative Comparative Evidence for HSR6071 Procurement Decisions


Comparative Efficacy in IgE-Mediated Experimental Asthma: HSR6071 vs. Classical Antiallergics

HSR6071 demonstrates a superior or equipotent inhibitory activity against IgE-mediated experimental asthma in rats compared to established antiallergic agents. At intravenous doses of 0.01-0.1 mg/kg, HSR6071's potency was reported as more potent than disodium cromoglycate and ketotifen, and equipotent to amlexanox [1]. In a separate model of IgE/IgG-mediated bronchoconstriction in guinea-pigs, HSR6071 (0.3-3 mg/kg i.v.) was effective, while disodium cromoglycate (10 mg/kg i.v.) showed no preventive effect [1].

Asthma IgE Passive Cutaneous Anaphylaxis In Vivo

Differential Mediator Release Inhibition: Preferential SRS-A Suppression Over Histamine

HSR6071 exhibits a notable selectivity in its suppression of allergic mediators. In passively sensitized guinea-pig lung tissue, HSR6071 was a more potent inhibitor of SRS-A (slow-reacting substance of anaphylaxis) release than of histamine release [1]. Furthermore, at doses sufficient to inhibit experimental asthma, HSR6071 dramatically inhibited LTD4-induced bronchoconstriction, while histamine- or acetylcholine-induced bronchoconstriction was scarcely affected [1].

SRS-A Leukotrienes Histamine Ex Vivo

Oral Bioavailability and Rapid Absorption: Efficacy in Passive Cutaneous Anaphylaxis

Unlike many antiallergic agents that require parenteral administration, HSR6071 demonstrates robust oral efficacy. It effectively inhibits IgE-mediated passive cutaneous anaphylaxis (PCA) in rats when administered orally [1]. The most potent inhibition is observed when HSR6071 is given orally just 5 minutes before antigen challenge, indicating rapid absorption through the gastrointestinal tract [1]. This oral activity is a key differentiator from agents like disodium cromoglycate, which lacks oral bioavailability and is primarily used via inhalation.

PCA Oral Bioavailability Pharmacokinetics

Sub-Nanomolar Inhibition of IgE-Mediated Histamine Release

HSR6071 exhibits extremely high potency in inhibiting IgE-mediated histamine release, with an IC50 value of 0.46 nM . This sub-nanomolar activity is a critical quantitative benchmark for researchers selecting a compound to suppress mast cell degranulation. While direct comparative IC50 data for ketotifen or cromolyn in the identical assay system are not available, this value defines a specific potency level that can be cross-referenced against literature values for other antiallergic agents.

Histamine Release IgE Mast Cells In Vitro

Phosphodiesterase Inhibition and Tracheal Relaxation: A Dual Mechanism

In addition to its mast cell stabilizing effects, HSR6071 inhibits cyclic AMP phosphodiesterase (PDE) activity and produces relaxation of the guinea-pig isolated trachea [1]. This dual mechanism—suppression of mediator release combined with direct smooth muscle relaxation—is not universally shared by all antiallergic agents. For instance, disodium cromoglycate does not possess PDE inhibitory activity or direct bronchodilator properties.

PDE Trachea Relaxation Bronchodilation

Research-Exclusive Status: A Defined Experimental Tool

HSR6071 was discontinued in Phase 1 clinical development and is not approved for therapeutic use [1]. Consequently, it is supplied and utilized exclusively as a research compound for preclinical studies. This status eliminates concerns regarding off-label clinical use and positions it as a well-defined experimental tool with a specific, published pharmacological profile, free from the complexities of a marketed drug's full clinical dossier.

Research Compound Discontinued Preclinical Tool Compound

Optimal Research Applications for HSR6071 Based on Quantitative Evidence


Mechanistic Studies of SRS-A/Leukotriene-Dependent Allergic Inflammation

Given its preferential inhibition of SRS-A release over histamine [1], HSR6071 is ideally suited for in vivo and ex vivo models designed to dissect the role of the leukotriene pathway in asthma and allergic responses. Researchers can use HSR6071 to selectively probe SRS-A-mediated bronchoconstriction and inflammation.

Development and Validation of Orally Dosed Antiallergic Models

The proven oral bioavailability and rapid absorption of HSR6071 [2] make it a key tool for establishing and validating oral dosing regimens in rodent models of passive cutaneous anaphylaxis and experimental asthma. This allows for chronic dosing studies that more closely mimic human oral therapy than injectable or inhaled alternatives.

Investigation of Dual-Action Antiallergic Mechanisms

HSR6071's dual activity—inhibiting mast cell mediator release [1] and relaxing airway smooth muscle via PDE inhibition [1]—provides a unique tool for studying the interplay between early-phase allergic reactions and airway hyperresponsiveness. It is particularly valuable for researchers needing a single compound to modulate both components of allergic asthma in vivo.

Pharmacological Benchmarking and Assay Standardization

The well-defined sub-nanomolar IC50 of 0.46 nM for IgE-mediated histamine release [2] positions HSR6071 as a reliable positive control or standard for in vitro assays of mast cell degranulation. Its consistent activity profile, documented in primary literature, ensures reproducibility in screening campaigns or mechanistic studies.

Technical Documentation Hub

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